
2-(3-Methylpiperidin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylpiperidin-4-YL)acetic acid: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylpiperidin-4-YL)acetic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of substituted pyridines to form the piperidine ring, followed by functionalization to introduce the acetic acid moiety .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylpiperidin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 2-(3-Methylpiperidin-4-YL)acetic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors .
Medicine: Pharmaceutical applications include the development of drugs that incorporate the piperidine moiety, which is known for its pharmacological activity .
Industry: In the industrial sector, this compound is utilized in the synthesis of materials and chemicals with specific properties .
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-4-YL)acetic acid involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(1-Methylpiperidin-4-YL)acetic acid
- 2-(4-Methylpiperidin-4-YL)acetic acid
- 2-(3,5-Dimethylpiperidin-4-YL)acetic acid
Uniqueness: 2-(3-Methylpiperidin-4-YL)acetic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(3-methylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9-3-2-7(6)4-8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
GFBDQTKDCVNTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



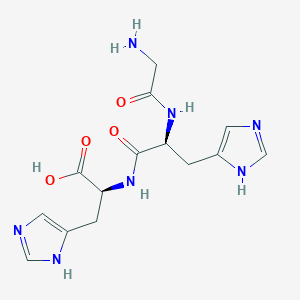
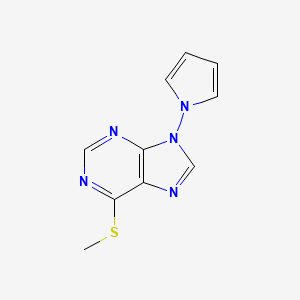
![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)

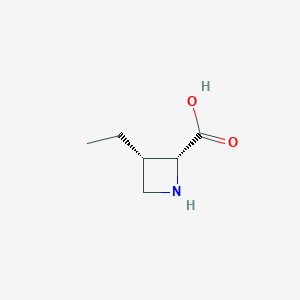
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)
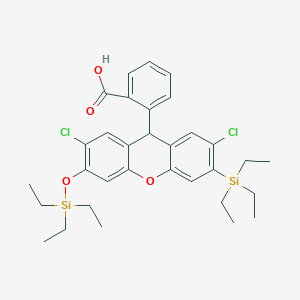

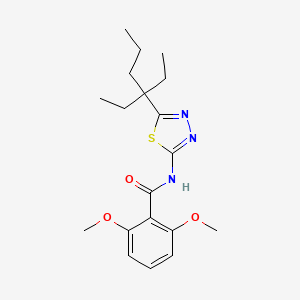


![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
